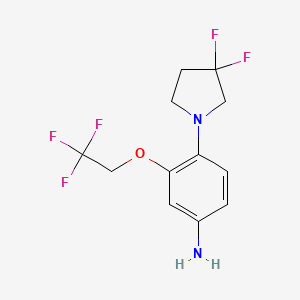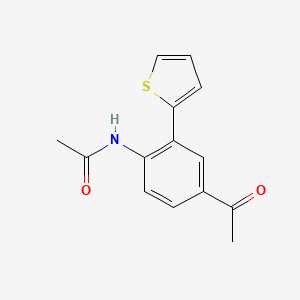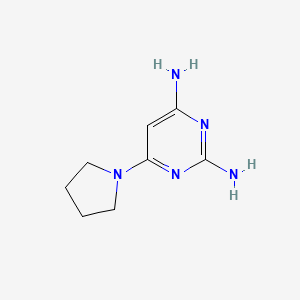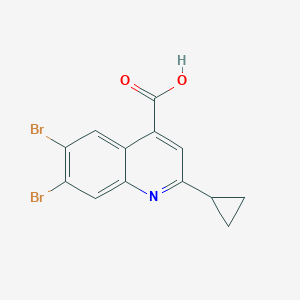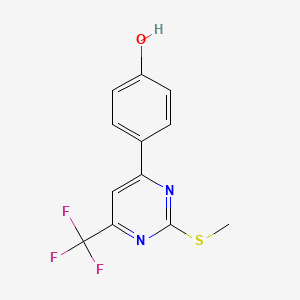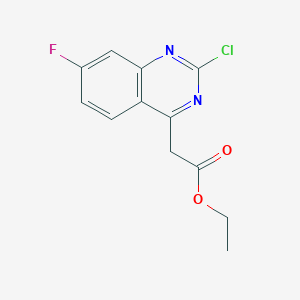![molecular formula C11H12BrClN2O2 B13719428 Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13719428.png)
Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate typically involves the reaction of 4-bromoaniline with chloroacetyl chloride to form 2-chloro-N-(4-bromophenyl)acetamide. This intermediate is then reacted with isopropyl hydrazinecarboxylate under specific conditions to yield the final product .
Industrial Production Methods
the synthesis process generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The hydrazono group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products typically include derivatives where the chloro group is replaced by the nucleophile.
Oxidation and Reduction: Products include various oxidized or reduced forms of the hydrazono group.
Applications De Recherche Scientifique
Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is primarily used in proteomics research. It is utilized as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function .
Mécanisme D'action
The mechanism of action of Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function and activity . The exact pathways and molecular targets involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate: A closely related compound with similar chemical properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a similar structure, used for its antimicrobial properties.
Uniqueness
Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is unique due to its specific hydrazono and chloroacetate functional groups, which confer distinct reactivity and biological activity. Its ability to modify proteins makes it particularly valuable in proteomics research .
Propriétés
Formule moléculaire |
C11H12BrClN2O2 |
|---|---|
Poids moléculaire |
319.58 g/mol |
Nom IUPAC |
propan-2-yl (2E)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C11H12BrClN2O2/c1-7(2)17-11(16)10(13)15-14-9-5-3-8(12)4-6-9/h3-7,14H,1-2H3/b15-10+ |
Clé InChI |
UQRFIWFWKPQYQI-XNTDXEJSSA-N |
SMILES isomérique |
CC(C)OC(=O)/C(=N\NC1=CC=C(C=C1)Br)/Cl |
SMILES canonique |
CC(C)OC(=O)C(=NNC1=CC=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


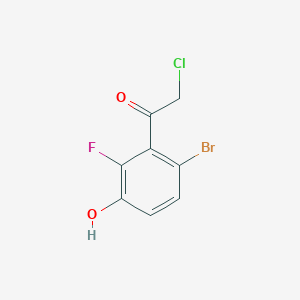
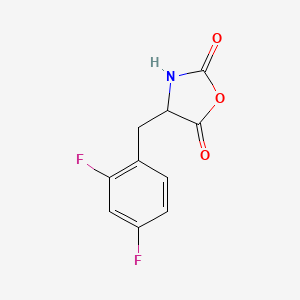
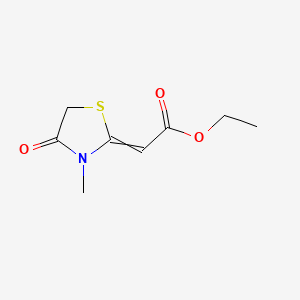
![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
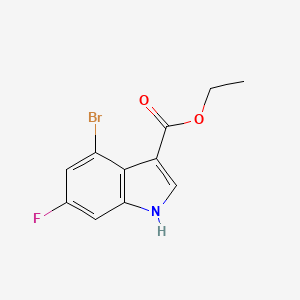
![(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13719380.png)
![Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate](/img/structure/B13719383.png)
![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)
